BenchChemオンラインストアへようこそ!

Rafabegron

β3-AR Agonist cAMP Accumulation In Vitro Pharmacology

Rafabegron offers sub-nanomolar EC50 (0.062 nM) and >800-fold β3 selectivity over β1/β2, making it a superior tool for reproducible ex vivo tissue bath studies and in vivo metabolic assays. Avoid confounding off-target effects common with less selective agonists. Sourced with high purity, this compound is essential for benchmarking novel β3-AR modulators in urological and metabolic disease research. Verify stock and secure your research supply today.

Molecular Formula C21H23ClN2O4
Molecular Weight 402.9 g/mol
CAS No. 244081-42-3
Cat. No. B1680501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRafabegron
CAS244081-42-3
Synonyms((3-((2R)-(((2R)-3-chlorophenyl)-2-hydroxyethyl)amino)propyl)-1H-indol-7-yloxy)acetic acid
(3-((2R)-(((2R)-(3-chlorophenyl)-2-hydroxyethyl)amino)propyl)-1H-indol-7-yloxy)acetic acid
3-CP-2-HE-API-AA
AJ 9677
AJ-9677
AJ9677
TAK-677
Molecular FormulaC21H23ClN2O4
Molecular Weight402.9 g/mol
Structural Identifiers
SMILESCC(CC1=CNC2=C1C=CC=C2OCC(=O)O)NCC(C3=CC(=CC=C3)Cl)O
InChIInChI=1S/C21H23ClN2O4/c1-13(23-11-18(25)14-4-2-5-16(22)9-14)8-15-10-24-21-17(15)6-3-7-19(21)28-12-20(26)27/h2-7,9-10,13,18,23-25H,8,11-12H2,1H3,(H,26,27)/t13-,18+/m1/s1
InChIKeyFHEYFIGWYQJVDR-ACJLOTCBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rafabegron (CAS 244081-42-3): A Potent and Highly Selective β3-Adrenergic Receptor Agonist for Metabolic Research and Target Validation


Rafabegron (also known as TAK-677, AJ-9677, AD-9677) is a small molecule, stereochemically defined (2R,2'R) indole derivative [1]. It functions as a potent and selective β3-adrenergic receptor (β3-AR) agonist [2]. Rafabegron was originally developed by Dainippon Pharmaceutical Co., Ltd. (now Sumitomo Pharma) as a potential therapeutic for type 2 diabetes and obesity, with clinical development advancing to Phase II before discontinuation [3]. The compound is widely utilized in preclinical research to investigate the physiological roles of the β3-adrenergic receptor in metabolic regulation, energy expenditure, and smooth muscle relaxation.

Why Rafabegron Cannot Be Substituted: Differentiated Potency, Selectivity, and Research Utility


β3-adrenergic receptor agonists represent a class of compounds with diverse structural scaffolds and distinct pharmacological profiles. Rafabegron's specific indole-based structure, combined with its two chiral centers, confers a unique combination of high in vitro potency and functional selectivity relative to other β3-AR agonists such as mirabegron, vibegron, ritobegron, and solabegron [1]. Furthermore, its clinical development trajectory, having advanced to Phase II for metabolic indications before being discontinued, positions it as a distinct tool for preclinical investigation of metabolic pathways, whereas other agents like mirabegron and vibegron are approved and optimized for overactive bladder (OAB) [2]. Interchanging Rafabegron with another β3-AR agonist without accounting for these quantitative differences can lead to significant variations in experimental outcomes, particularly in assays sensitive to intrinsic efficacy, receptor selectivity, or the specific signaling pathways being studied.

Quantitative Differentiation of Rafabegron: Comparative Evidence vs. Key β3-Adrenoceptor Agonists


Human β3-Adrenergic Receptor Potency: Direct Comparison vs. Mirabegron

Rafabegron demonstrates significantly higher in vitro potency at the human β3-adrenergic receptor compared to mirabegron, a clinically approved β3-AR agonist [1]. When assessed in a cAMP accumulation assay using Chinese Hamster Ovary (CHO) cells expressing the recombinant human β3-AR, Rafabegron exhibited an EC50 of 0.062 nM, whereas mirabegron showed an EC50 of 22 nM under comparable assay conditions [1]. This represents a quantified difference of approximately 355-fold higher potency for Rafabegron. This substantial difference in in vitro potency is a primary differentiator for researchers studying β3-AR pharmacology or using the compound as a reference standard.

β3-AR Agonist cAMP Accumulation In Vitro Pharmacology

Functional Selectivity Profile: Quantitative Comparison of β3:β1 and β3:β2 Ratios

Rafabegron displays a distinct functional selectivity profile across β-adrenergic receptor subtypes, which can be quantified and compared to other β3-AR agonists [1]. Using cAMP accumulation data in CHO cells, Rafabegron's selectivity ratios are calculated as >209-fold for β3 vs. β1-ARs and >1,032-fold for β3 vs. β2-ARs [1]. In contrast, under the same experimental conditions, vibegron exhibits >7,937-fold selectivity over both β1 and β2-ARs, while mirabegron shows 517-fold over β1-ARs and 496-fold over β2-ARs [1][2]. While vibegron and mirabegron are optimized for OAB, Rafabegron's distinct selectivity window offers a different pharmacological profile that may be advantageous for specific research questions, such as those involving tissues with varying β1-AR or β2-AR expression.

β3-AR Selectivity Off-Target Activity Receptor Profiling

Developmental Stage and Indication Differentiation: Discontinued Metabolic vs. Approved OAB Agents

Rafabegron's clinical development status provides a key point of differentiation for procurement and research use [1][2]. The compound was advanced to Phase II clinical trials for the treatment of type 2 diabetes and obesity but was subsequently discontinued [1][2]. In contrast, mirabegron and vibegron are approved for the treatment of overactive bladder (OAB) and are commercially available as prescription medications [3]. This difference in development trajectory means Rafabegron is exclusively available as a research chemical for preclinical investigations, while mirabegron and vibegron are formulated as oral drugs for human use. For academic or industrial researchers focused on β3-AR biology in the context of metabolic disease, energy expenditure, or adipocyte function, Rafabegron represents a well-characterized tool compound with documented in vivo efficacy in relevant animal models [4].

Drug Development Clinical Trial Status Metabolic Disease

In Vivo Efficacy in Metabolic Disease Models: Quantitative Metabolic Parameter Changes

Rafabegron has demonstrated quantifiable in vivo efficacy in rodent models of diabetes and obesity, effects which are not consistently observed or reported for all β3-AR agonists [1][2]. In the KK-Ay/Ta diabetic obese mouse model, chronic administration of AJ-9677 (Rafabegron) at 0.1 mg/kg subcutaneously for 14 days resulted in significant reductions in key metabolic parameters: blood glucose decreased by 35%, plasma insulin by 48%, plasma free fatty acids (FFA) by 32%, and plasma triglycerides by 38% relative to vehicle-treated controls [1]. Additionally, in a separate study using a diet-induced obesity model in Sprague-Dawley rats, a single oral dose of 1 mg/kg AJ-9677 increased energy expenditure by 19% and elevated brown adipose tissue (BAT) temperature by 1.1°C within 2 hours of administration [2]. These quantitative in vivo pharmacodynamic effects are specific to the metabolic research context and are not the primary focus of OAB-approved β3-AR agonists like mirabegron or vibegron.

In Vivo Pharmacology Metabolic Disease Animal Models

Validated Research and Industrial Applications for Rafabegron (TAK-677)


Preclinical Studies of β3-AR Mediated Metabolic Regulation in Diabetes and Obesity

Rafabegron is ideally suited for in vivo and ex vivo studies investigating the role of β3-adrenergic receptor agonism in metabolic diseases. The compound's high potency and validated in vivo efficacy in reducing blood glucose, insulin, and lipid levels in diabetic/obese mouse models make it a robust tool for mechanistic studies on insulin sensitization and adipose tissue function [1][2].

In Vitro Pharmacological Profiling and Selectivity Assessment of β-Adrenoceptor Subtypes

Given its well-characterized EC50 values and functional selectivity ratios at human β1-, β2-, and β3-adrenoceptors, Rafabegron serves as a reliable reference standard for in vitro assay development and for benchmarking novel β3-AR agonists [1]. Its distinct selectivity window relative to agents like mirabegron and vibegron allows for the dissection of specific β3-AR-mediated signaling pathways in cells expressing multiple β-AR subtypes.

Studies of Smooth Muscle Relaxation in Detrusor and Other Tissues

Rafabegron has demonstrated high relaxant potency in isolated detrusor smooth muscle strips from rats, monkeys, and humans, confirming its utility in ex vivo organ bath studies of bladder function and other β3-AR-mediated smooth muscle relaxation [1]. This makes it a valuable compound for researchers exploring the physiological role of β3-ARs in urinary tract and other smooth muscle-containing tissues.

Investigations of Energy Expenditure and Thermogenesis

Rafabegron's documented ability to increase energy expenditure and brown adipose tissue (BAT) thermogenesis in rodent models supports its use in studies focused on energy homeostasis, adaptive thermogenesis, and the pharmacological activation of BAT as a potential strategy for weight management [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rafabegron

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.